molecular formula C16H14O3 B184265 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one CAS No. 73207-85-9

4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No. B184265
CAS RN: 73207-85-9
M. Wt: 254.28 g/mol
InChI Key: GSCQGWISTGMGFM-UHFFFAOYSA-N
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Description

4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, also known as STB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. STB belongs to the family of benzofuran derivatives, which have been studied for their various biological activities.

Mechanism Of Action

4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one exerts its neuroprotective effects through multiple mechanisms. It can scavenge free radicals and inhibit the production of reactive oxygen species, which can cause damage to neurons. 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can also inhibit the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons.

Biochemical And Physiological Effects

4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's and Parkinson's diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one in lab experiments is its ability to cross the blood-brain barrier, which is important for studying its effects on the brain. However, one limitation is that 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one. One area of interest is its potential use in combination with other compounds for the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of other conditions, such as stroke and traumatic brain injury. Finally, further studies are needed to fully understand the mechanisms underlying 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one's neuroprotective effects.

Synthesis Methods

4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-hydroxyacetophenone with 3,4-methylenedioxybenzaldehyde, followed by cyclization and reduction steps to yield the final product.

Scientific Research Applications

4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. Studies have shown that 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can protect neurons against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

73207-85-9

Product Name

4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C16H14O3/c1-9-6-16(17)19-14-8-15-12(7-11(9)14)10-4-2-3-5-13(10)18-15/h6-8H,2-5H2,1H3

InChI Key

GSCQGWISTGMGFM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4

Other CAS RN

73207-85-9

synonyms

4-methyltetrahydrobenzopsoralen
MeTHBPS

Origin of Product

United States

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